N'-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C14H13N5O6 and a molecular weight of 347.29 g/mol This compound is characterized by its unique structure, which includes a pyrimidinyl group, a nitrophenoxy group, and an acetohydrazide moiety
Preparation Methods
The synthesis of N’-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidinyl and nitrophenoxy intermediates, followed by their condensation with acetohydrazide under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
N’-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines replace existing groups under specific conditions
Scientific Research Applications
N’-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research studies explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular processes .
Comparison with Similar Compounds
N’-[(E)-(2,6-DIOXO-1,2,3,6-TETRAHYDRO-4-PYRIMIDINYL)METHYLIDENE]-2-(4-METHYL-2-NITROPHENOXY)ACETOHYDRAZIDE can be compared with similar compounds such as:
- N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
- N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE .
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[(E)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6/c1-8-2-3-11(10(4-8)19(23)24)25-7-13(21)18-15-6-9-5-12(20)17-14(22)16-9/h2-6H,7H2,1H3,(H,18,21)(H2,16,17,20,22)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXLLDXWLPYHB-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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